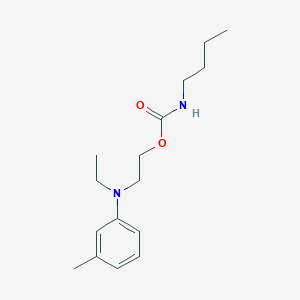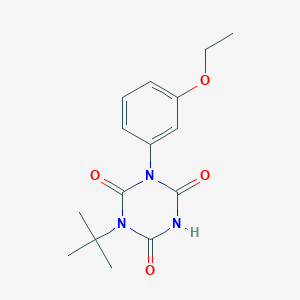![molecular formula C13H13N3O7S2 B8043157 3-Amino-4-methyl-5-[(3-nitrophenyl)sulfonylamino]benzenesulfonic acid](/img/structure/B8043157.png)
3-Amino-4-methyl-5-[(3-nitrophenyl)sulfonylamino]benzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-methyl-5-[(3-nitrophenyl)sulfonylamino]benzenesulfonic acid is a complex organic compound characterized by the presence of amino, methyl, nitrophenyl, and sulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-methyl-5-[(3-nitrophenyl)sulfonylamino]benzenesulfonic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable aromatic precursor followed by sulfonation and subsequent amination. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product’s formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-4-methyl-5-[(3-nitrophenyl)sulfonylamino]benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
3-Amino-4-methyl-5-[(3-nitrophenyl)sulfonylamino]benzenesulfonic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 3-Amino-4-methyl-5-[(3-nitrophenyl)sulfonylamino]benzenesulfonic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl and nitrophenyl groups play a crucial role in binding to these targets, modulating their activity and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-3-nitrophenylboronic acid pinacol ester
- Indole derivatives
Uniqueness
Compared to similar compounds, 3-Amino-4-methyl-5-[(3-nitrophenyl)sulfonylamino]benzenesulfonic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.
Propiedades
IUPAC Name |
3-amino-4-methyl-5-[(3-nitrophenyl)sulfonylamino]benzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O7S2/c1-8-12(14)6-11(25(21,22)23)7-13(8)15-24(19,20)10-4-2-3-9(5-10)16(17)18/h2-7,15H,14H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJQXVKIOKUXIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])S(=O)(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[5-(4-Hydroxyphenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide](/img/structure/B8043077.png)
![3-(4-Methylphenyl)sulfonyl-4,5-dihydrochromeno[3,4-e][1,3]oxazin-2-one](/img/structure/B8043093.png)



![Methyl 2-[2-[(1-methoxy-2-methyl-1-oxopropan-2-yl)amino]ethylamino]-2-methylpropanoate](/img/structure/B8043121.png)
![[2,4-dimethyl-6-(piperidin-1-ylmethyl)phenyl] N-propylcarbamate](/img/structure/B8043127.png)


![2-(3,5-Dichlorophenyl)-1,4-dihydropyrazino[2,1-b]quinazoline-3,6-dione](/img/structure/B8043148.png)



![1-[2-(4-Chlorophenyl)-1-imidazol-1-yl-2-oxoethyl]azocan-2-one](/img/structure/B8043171.png)
